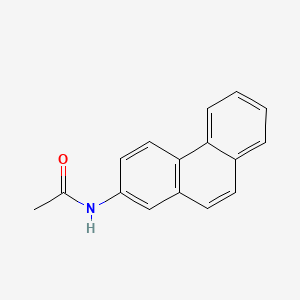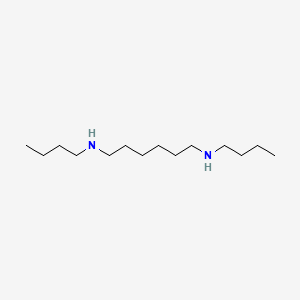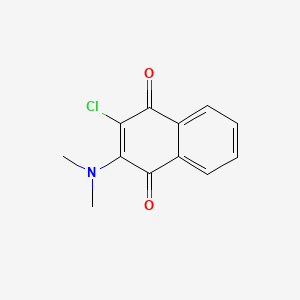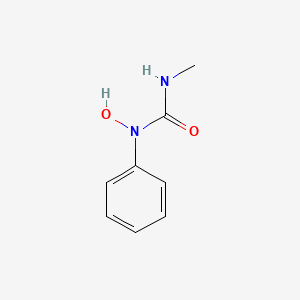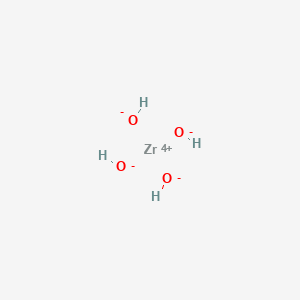
Zirconium hydroxide
Overview
Description
Zirconium hydroxide, often referred to as hydrous zirconia, is a white solid with low solubility in water. It is commonly represented by the chemical formula Zr(OH)₄·nH₂O. This compound is widely used as a precursor in the preparation of solid acid catalysts and has significant applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium hydroxide can be synthesized through several methods, including:
Hydrothermal Synthesis: This method involves the reaction of zirconium salts with a base under high temperature and pressure conditions.
Sol-Gel Method: This involves the hydrolysis and condensation of zirconium alkoxides, followed by drying and calcination.
Co-precipitation: This method involves the precipitation of this compound from an aqueous solution of zirconium salts using a base such as ammonia.
Industrial Production Methods:
Neutralization Precipitation: This method involves the neutralization of zirconium oxychloride with a base, resulting in the precipitation of this compound.
Alkoxide Hydrolysis: This method involves the hydrolysis of zirconium alkoxides to produce this compound.
Types of Reactions:
- When heated at 550°C, this compound decomposes to form zirconium oxide and water.
Decomposition: Zr(OH)4→ZrO2+2H2O
Reaction with Mineral Acids: this compound reacts with mineral acids to form corresponding zirconium salts.
Common Reagents and Conditions:
Bases: Ammonia, sodium hydroxide, and potassium hydroxide are commonly used bases in the synthesis of this compound.
Major Products:
Zirconium Oxide: Formed by the decomposition of this compound.
Zirconium Salts: Formed by the reaction of this compound with mineral acids.
Scientific Research Applications
Zirconium hydroxide has a wide range of applications in scientific research, including:
Catalysis: It is used as a precursor for the preparation of solid acid catalysts, which are employed in various chemical reactions.
Biomedical Applications: this compound is used in the preparation of biocompatible materials for dental and orthopedic implants.
Environmental Applications: It is used in the removal of heavy metals and radionuclides from wastewater.
Nanomaterials: this compound is used in the synthesis of zirconia-based nanomaterials, which have applications in sensors, adsorbents, and drug delivery systems
Mechanism of Action
The mechanism of action of zirconium hydroxide in various applications involves its ability to interact with other molecules through adsorption, ion exchange, and catalytic processes. For example, in catalysis, this compound acts as a solid acid catalyst, facilitating the conversion of reactants to products by providing active sites for the reaction .
Comparison with Similar Compounds
Zirconium Oxide (ZrO₂): A refractory material with high thermal stability and mechanical strength.
Zirconium Carbide (ZrC): A refractory solid used in high-temperature applications.
Zirconium Nitride (ZrN): A refractory solid with applications in cutting tools and wear-resistant coatings.
Uniqueness of Zirconium Hydroxide: this compound is unique due to its ability to act as a precursor for various zirconium-based materials and its versatility in different applications, including catalysis, biomedical applications, and environmental remediation .
Properties
CAS No. |
12688-15-2 |
|---|---|
Molecular Formula |
HOZr- |
Molecular Weight |
108.23 g/mol |
IUPAC Name |
zirconium;hydroxide |
InChI |
InChI=1S/H2O.Zr/h1H2;/p-1 |
InChI Key |
ATYZRBBOXUWECY-UHFFFAOYSA-M |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Zr+4] |
Canonical SMILES |
[OH-].[Zr] |
Key on ui other cas no. |
14475-63-9 12688-15-2 |
physical_description |
DryPowder, WetSolid; WetSolid |
Pictograms |
Irritant |
Synonyms |
zirconium hydroxide |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
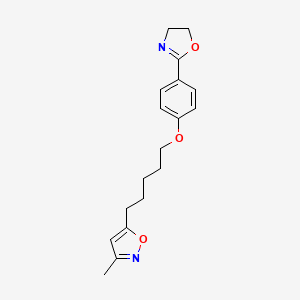
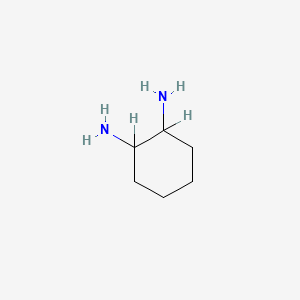
![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B1199294.png)
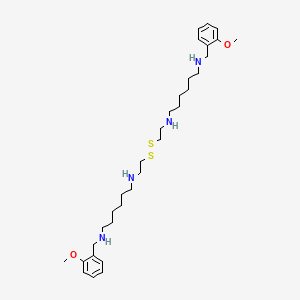
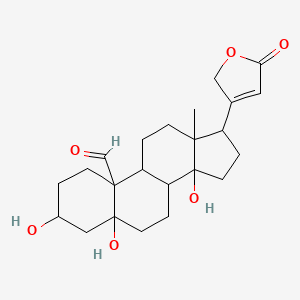
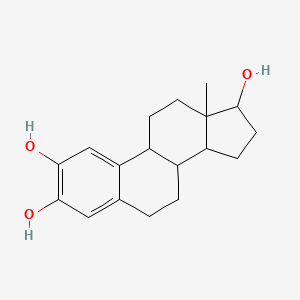
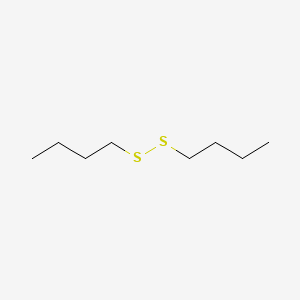
![[2-[(9R,11S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1199302.png)
